
Lithium p-ethylbenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium p-ethylbenzenesulphonate (LiPEBS) is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on mood disorders such as bipolar disorder. LiPEBS is a lithium salt of p-ethylbenzenesulphonic acid, which is a white crystalline powder that is soluble in water and organic solvents. The compound has been shown to have a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research.
作用機序
The mechanism of action of Lithium p-ethylbenzenesulphonate is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways that are involved in the regulation of mood and behavior. Lithium p-ethylbenzenesulphonate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. The compound has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
生化学的および生理学的効果
Lithium p-ethylbenzenesulphonate has been shown to have a number of biochemical and physiological effects in various animal models. The compound has been shown to increase the expression of BDNF, which is a protein that plays a key role in the growth and survival of neurons. Lithium p-ethylbenzenesulphonate has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, Lithium p-ethylbenzenesulphonate has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes involved in the regulation of cellular metabolism.
実験室実験の利点と制限
One advantage of Lithium p-ethylbenzenesulphonate is that it has a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research. Lithium p-ethylbenzenesulphonate has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes involved in the regulation of cellular metabolism. One limitation of Lithium p-ethylbenzenesulphonate is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects are not fully understood.
将来の方向性
There are several future directions for research on Lithium p-ethylbenzenesulphonate. One direction is to further investigate the compound's mechanism of action and how it modulates intracellular signaling pathways. Another direction is to study the compound's potential therapeutic effects in humans, particularly in the treatment of mood disorders such as bipolar disorder. Additionally, future research could focus on optimizing the synthesis of Lithium p-ethylbenzenesulphonate and developing new formulations that improve its bioavailability and efficacy.
合成法
The synthesis of Lithium p-ethylbenzenesulphonate involves the reaction of p-ethylbenzenesulphonic acid with lithium hydroxide. The reaction takes place in an aqueous solution and the resulting product is then filtered and dried. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Lithium p-ethylbenzenesulphonate has been extensively studied in the field of neuroscience due to its potential therapeutic effects on mood disorders such as bipolar disorder. The compound has been shown to have a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research.
特性
CAS番号 |
15497-94-6 |
|---|---|
製品名 |
Lithium p-ethylbenzenesulphonate |
分子式 |
C8H9LiO3S |
分子量 |
192.2 g/mol |
IUPAC名 |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChIキー |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
異性体SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
その他のCAS番号 |
15497-94-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



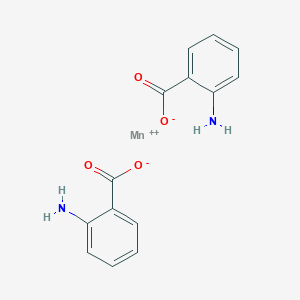
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
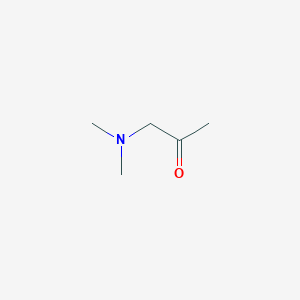
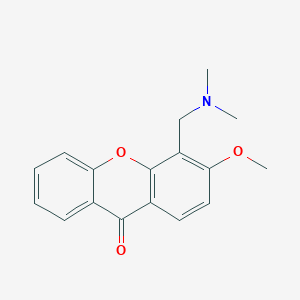
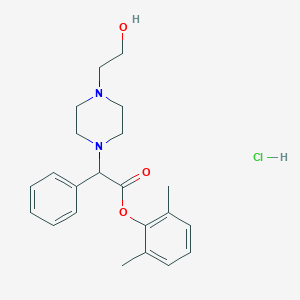
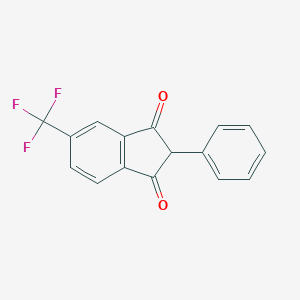
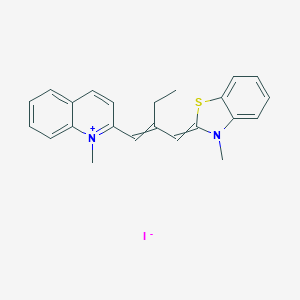
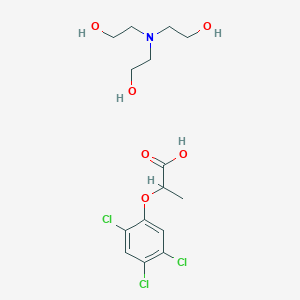
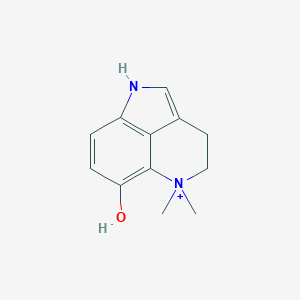
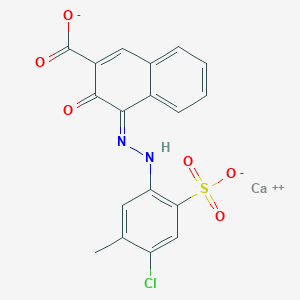
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


